3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a fused isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[5,4-b]pyridine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused pyridine core and exhibit comparable biological activities.
Triazolopyridine derivatives: Known for their antiviral and anticancer properties, these compounds also feature a fused pyridine ring.
Uniqueness
3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorophenyl group and tetrahydro-2-furanylmethyl moiety contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C24H20FN3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20FN3O3/c25-17-10-8-16(9-11-17)22-21-19(23(29)26-14-18-7-4-12-30-18)13-20(27-24(21)31-28-22)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,18H,4,7,12,14H2,(H,26,29) |
InChI Key |
QOJKNKPHFPVKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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